molecular formula C11H11N3S B14079877 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- CAS No. 100781-95-1

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-

Cat. No.: B14079877
CAS No.: 100781-95-1
M. Wt: 217.29 g/mol
InChI Key: QHCOCEDNLWJZAW-UHFFFAOYSA-N
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Description

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- is an organic compound with the molecular formula C11H10N2S It is known for its unique chemical structure, which includes a cyano group, a thioamide group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- typically involves the reaction of 4-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the desired product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioamide group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)-
  • 2-Propenamide, 2-cyano-3-(4-methylphenyl)-

Uniqueness

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- is unique due to the presence of both a cyano group and a thioamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

100781-95-1

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-cyano-3-(4-methylanilino)prop-2-enethioamide

InChI

InChI=1S/C11H11N3S/c1-8-2-4-10(5-3-8)14-7-9(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15)

InChI Key

QHCOCEDNLWJZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C(=S)N

Origin of Product

United States

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